molecular formula C27H27N5O4 B1246022 PDGF受体酪氨酸激酶抑制剂III CAS No. 205254-94-0

PDGF受体酪氨酸激酶抑制剂III

货号 B1246022
CAS 编号: 205254-94-0
分子量: 485.5 g/mol
InChI 键: INTPTKHSGKBHHW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PDGF Receptor Tyrosine Kinase Inhibitor III is a multikinase inhibitor that inhibits PDGFR, EGFR, FGFR, PKA, and PKC . It is used for the research of amyotrophic lateral sclerosis . It is also known as a Type III RTK, which includes PDGFR, CSF-1R (Ems), Kit, and FLT3 .


Molecular Structure Analysis

PDGF Receptor Tyrosine Kinase Inhibitor III is a N-arylpiperazine . It is an N-(4-phenoxyphenyl)-4-(6,7-dimethoxyquinazoline-4-yl)piperazine-1-carboxamide .


Chemical Reactions Analysis

PDGF Receptor Tyrosine Kinase Inhibitor III is a potent ATP competitive inhibitor of PDGF-RTK . It is active in the in vitro rat aortic ring angiogenesis assay as well as in the in vivo Matrigel mouse model of growth factor–stimulated angiogenesis .

科学研究应用

结构和功能理解

PDGF受体酪氨酸激酶抑制剂III靶向PDGF受体,这些受体在结缔组织细胞的发育中至关重要。结构研究推动了我们对这些抑制剂如何与PDGF受体相互作用的理解,为像癌症这样PDGF信号异常的疾病提供了治疗策略的见解(Chen, Chen, & He, 2013)

癌症治疗潜力

在癌症治疗中,像Crenolanib这样的抑制剂显示出了希望。Crenolanib靶向PDGFR,在抑制肺癌细胞增殖和体内肿瘤生长方面显示出了有效性。其在几种人类肿瘤中的临床疗效正在临床试验中调查(Wang et al., 2014)

非恶性疾病的治疗

包括受体酪氨酸激酶抑制剂在内的PDGF拮抗剂在非恶性疾病如动脉粥样硬化和各种纤维化疾病中显示出了有益效果。它们在这些疾病的治疗中的应用已在临床前模型和一些患者研究中有记录(Heldin, 2014)

在胚胎发育和组织稳态中的作用

PDGF受体在胚胎发育期间传递关键信号,并在成年人中控制组织稳态。这些受体的过度活跃在恶性肿瘤和涉及过度细胞增殖的疾病中可见(Heldin & Lennartsson, 2013)

在肿瘤发生和心血管疾病中的意义

PDGF受体的过表达或活化突变与一系列疾病相关,如癌症、纤维化和心血管疾病。了解PDGFR信号的结构和功能对于为这些疾病开发治疗靶点至关重要(Wang, Qin, & Mi, 2019)

药物抗性机制

对导致药物抗性的突变的研究,如在胃肠间质瘤中,为开发抑制PDGFR的新药物,包括耐药突变,提供了见解(Liang et al., 2016)

未来方向

The future of PDGF Receptor Tyrosine Kinase Inhibitor III lies in its potential use in the treatment of various diseases. For instance, it has been suggested that PDGF signalling inhibitors could play an increasing role in clinical trials for the treatment of various pulmonary diseases . Furthermore, next-generation TKIs were developed and clinically tested, leading to 2 new USA FDA drug approvals in 2020 .

属性

IUPAC Name

4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4/c1-34-24-16-22-23(17-25(24)35-2)28-18-29-26(22)31-12-14-32(15-13-31)27(33)30-19-8-10-21(11-9-19)36-20-6-4-3-5-7-20/h3-11,16-18H,12-15H2,1-2H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTPTKHSGKBHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447892
Record name PDGF Receptor Tyrosine Kinase Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PDGF Receptor Tyrosine Kinase Inhibitor III

CAS RN

205254-94-0
Record name PDGF Receptor Tyrosine Kinase Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PDGF Receptor Tyrosine Kinase Inhibitor III
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PDGF Receptor Tyrosine Kinase Inhibitor III
Reactant of Route 3
Reactant of Route 3
PDGF Receptor Tyrosine Kinase Inhibitor III
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
PDGF Receptor Tyrosine Kinase Inhibitor III
Reactant of Route 5
Reactant of Route 5
PDGF Receptor Tyrosine Kinase Inhibitor III
Reactant of Route 6
Reactant of Route 6
PDGF Receptor Tyrosine Kinase Inhibitor III

Citations

For This Compound
25
Citations
H Tani, M Kimura, H Yamada, H Fujii, S Taniguchi… - Antiviral Research, 2020 - Elsevier
Severe fever with thrombocytopenia syndrome (SFTS), an emerging viral infectious disease with a high case fatality rate, is caused by the SFTS virus (SFTSV). Although several cellular …
Number of citations: 1 www.sciencedirect.com
Y Bossé, C Thompson, J Stankova… - American journal of …, 2006 - atsjournals.org
… of the tyrphostin AG1296 and another potent and selective ATP-competitive inhibitor of PDGFR tyrosine kinase activity, namely PDGF Receptor Tyrosine Kinase Inhibitor III (refered …
Number of citations: 105 www.atsjournals.org
M Rola-reszczynski - The author retains copyright …, 2006 - collectionscanada.gc.ca
… of the tyrphostin AG1296 and another potent and selective ATP-competitive inhibitor of PDGFR tyrosine kinase activity, namely PDGF Receptor Tyrosine Kinase Inhibitor III (refered …
Number of citations: 2 www.collectionscanada.gc.ca
S Wilkinson, J O'Prey, M Fricker, KM Ryan - Genes & development, 2009 - ncbi.nlm.nih.gov
The selective regulation of macroautophagy remains poorly defined. Here we report that PDGFR signaling is an essential selective promoter of hypoxia-induced macroautophagy. …
Number of citations: 75 www.ncbi.nlm.nih.gov
LA Ford Siltz, EG Viktorova, B Zhang… - Journal of …, 2014 - Am Soc Microbiol
… Three compounds, Akt inhibitor IV, henceforth called A4(1) (position A4 in the library I plate); PDGF receptor tyrosine kinase inhibitor III [E5(1)]; and indirubin derivative E804 [E7(2)], …
Number of citations: 43 journals.asm.org
KL McCabe, M Bronner-Fraser - 2008 - journals.biologists.com
… Conjugates were cultured with vehicle (DMSO), 10 nM or 100 nM PDGF Receptor Tyrosine Kinase Inhibitor III (PIII) (Calbiochem). For immunohistochemistry, explants were fixed …
Number of citations: 49 journals.biologists.com
J Liu, M Schenker, S Ghiasvand… - International Journal of …, 2019 - mdpi.com
Kinase signaling plays an important role in acquired epilepsy, but only a small percentage of the total kinome has been investigated in this context. A major roadblock that prevents the …
Number of citations: 10 www.mdpi.com
N Kanaji, M Yokohira, N Watanabe… - Anticancer …, 2018 - ar.iiarjournals.org
Background/Aim: Fibroblasts can alter the extracellular matrix (ECM), contributing to cancer progression by providing a scaffold for cancer cells. The influence of lung cancer cells (LCCs…
Number of citations: 6 ar.iiarjournals.org
LAF Siltz - 2016 - search.proquest.com
… IV, henceforth called A4(1), PDGF Receptor Tyrosine Kinase Inhibitor III (E5(1)), and Indirubin … PDGF receptor tyrosine kinase inhibitor III (E5(1)). C. Indirubin derivative E804 (E7(2)). …
Number of citations: 3 search.proquest.com
AJX Lee - 2012 - discovery.ucl.ac.uk
Chromosomal instability (CIN) describes ongoing numerical and structural chromosomal aberrations in cancer cells, leading to intra-tumour heterogeneity and is frequently associated …
Number of citations: 2 discovery.ucl.ac.uk

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。